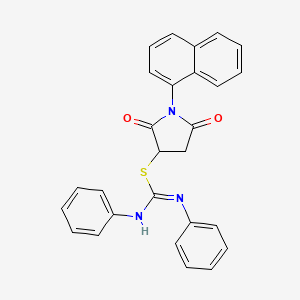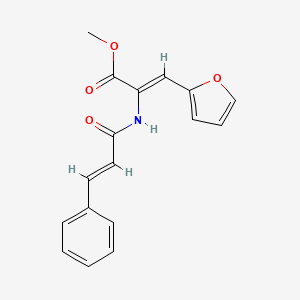![molecular formula C22H23N3O2S B5136459 N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5136459.png)
N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide, commonly known as CTB, is a small molecule compound that has been extensively studied for its potential use in scientific research applications. CTB belongs to the class of 1,3,4-thiadiazole derivatives, which have been shown to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of CTB is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. CTB has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
CTB has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. CTB has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases. In addition, CTB has been shown to have anti-tumor and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CTB in lab experiments is its wide range of biological activities. CTB has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects, making it a useful tool for studying these biological processes. However, one of the limitations of using CTB in lab experiments is its potential toxicity. CTB has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on CTB. One area of research is the development of CTB derivatives with improved potency and selectivity. Another area of research is the study of the molecular mechanisms underlying the biological activities of CTB. In addition, CTB could be studied for its potential use in the treatment of neurodegenerative diseases and cancer. Finally, the potential toxicity of CTB could be further investigated to determine its safety for use in lab experiments.
Métodos De Síntesis
The synthesis of CTB involves the reaction of 4-cyclohexylphenol with thionyl chloride to form 4-cyclohexylphenyl chloride. This intermediate is then reacted with sodium azide to form 4-cyclohexylphenyl azide. The azide group is then reduced with triphenylphosphine to form 4-cyclohexylphenyl amine. This amine is then reacted with 2-bromoacetic acid to form the intermediate, which is then reacted with thiosemicarbazide to form CTB.
Aplicaciones Científicas De Investigación
CTB has been extensively studied for its potential use in scientific research applications. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. CTB has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c26-21(18-9-5-2-6-10-18)23-22-25-24-20(28-22)15-27-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h2,5-6,9-14,16H,1,3-4,7-8,15H2,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGICQCRCLBUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC3=NN=C(S3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2-pyridinamine](/img/structure/B5136385.png)


![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5136401.png)
![1-(3-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate](/img/structure/B5136410.png)
![benzyl 2-{[(4-bromophenyl)amino]carbonyl}-4-hydroxy-1-pyrrolidinecarboxylate](/img/structure/B5136413.png)
![(3,5-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B5136429.png)
![5-(2,5-dimethoxyphenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5136436.png)



![5-[4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5136457.png)
